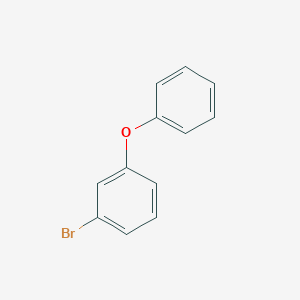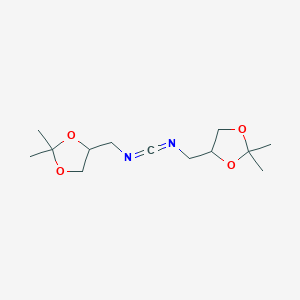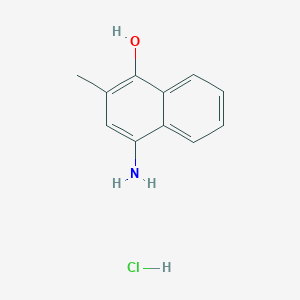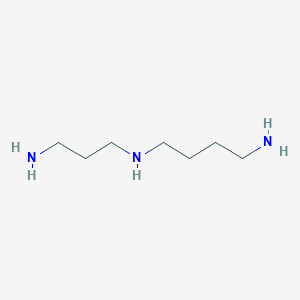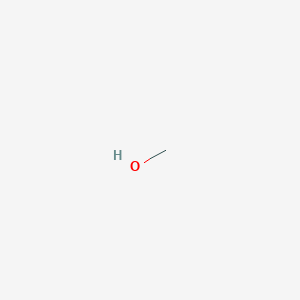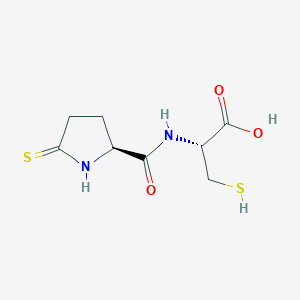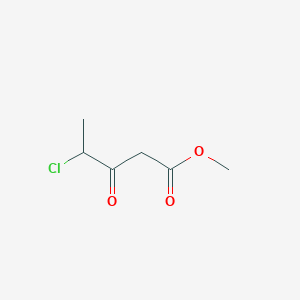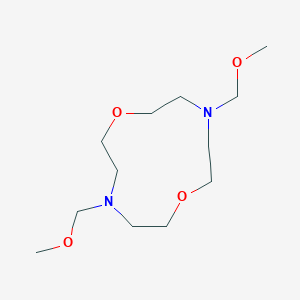
3-(ジフルオロメチル)-1-メチル-1H-ピラゾール-4-カルボン酸エチル
概要
説明
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, also known as Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, is a useful research compound. Its molecular formula is C8H10F2N2O2 and its molecular weight is 204.17 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
後期ジフルオロメチル化
3-(ジフルオロメチル)-1-メチル-1H-ピラゾール-4-カルボン酸エチル: は、後期ジフルオロメチル化の分野で価値のある化合物です。 このプロセスは、複雑な分子にジフルオロメチル基を導入することを伴い、それらの化学的および生物学的特性を大幅に変化させる可能性があります . この化合物は、CF2H部分をさまざまな基質に導入するための汎用性の高い試薬として役立ち、医薬品用途の可能性を高めます。
水素結合ドナーの研究
この化合物中のCF2H基の存在により、水素結合ドナー能力の研究に最適な対象となります。 研究によると、CF2H基を持つ化合物は、メチル化されたアナログよりも優れた水素結合ドナーであることが示されています . この特性は、生物系における分子相互作用を理解するために不可欠です。
新規殺菌剤の開発
この化合物は、新しい殺菌剤ファミリーの主要な構成要素として特定されています。 その構造は、真菌のエネルギー産生に不可欠な酵素であるコハク酸ウビキノンレダクターゼの阻害を可能にします。 この酵素を標的とすることで、この化合物は効果的な殺菌剤を開発するための潜在的なリードとして役立ちます .
フッ素化された構成要素
3-(ジフルオロメチル)-1-メチル-1H-ピラゾール-4-カルボン酸エチルのジフルオロメチル基は、それを価値のあるフッ素化された構成要素にします。 フッ素原子は、分子の物理的、化学的、生物学的特性に大きな影響を与える可能性があり、より親油性になり、代謝安定性を高める可能性があります .
医薬品化学
医薬品化学では、フッ素原子の導入により、薬物候補の薬物動態学的および薬力学的プロファイルを改善できます。3-(ジフルオロメチル)-1-メチル-1H-ピラゾール-4-カルボン酸エチルは、医薬品化合物のフッ素化アナログを合成するために使用でき、より優れた効力と副作用の軽減を備えた薬物につながる可能性があります .
タンパク質の標識
タンパク質などの大型生体分子にジフルオロメチル基を選択的に導入するこの化合物の能力は、大きな関心を集めています。 これは、タンパク質の標識に使用でき、生物系におけるタンパク質の機能、相互作用、局在化の研究を支援します .
有機合成
試薬として、3-(ジフルオロメチル)-1-メチル-1H-ピラゾール-4-カルボン酸エチルは、有機合成でターゲット分子にジフルオロメチル基を導入するために使用されます。 これにより、さらなる化学的探求に適したユニークな特性を持つ新しい有機化合物の作成につながる可能性があります .
材料科学
材料科学では、フッ素化基の導入により、材料の特性が変化する可能性があり、溶媒や化学薬品に対する耐性を高めるなどがあります。 この化合物は、耐久性と安定性が向上した材料を合成するために使用できる可能性があります .
作用機序
Target of Action
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound used commercially as an intermediate to several fungicides . The primary target of this compound is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in energy production within cells .
Mode of Action
The compound acts by inhibiting the activity of succinate dehydrogenase . This inhibition disrupts the normal function of the mitochondrial respiratory chain, leading to a decrease in energy production within the cell
Biochemical Pathways
The inhibition of succinate dehydrogenase affects the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle . The TCA cycle is a central metabolic pathway involved in the production of ATP, the main energy currency of the cell. By inhibiting SDH, the compound disrupts the TCA cycle, leading to a decrease in ATP production and, consequently, a decrease in cellular energy levels .
Result of Action
The primary result of the compound’s action is the inhibition of fungal growth . By disrupting energy production within fungal cells, the compound effectively inhibits the growth and proliferation of these organisms . This makes it a valuable tool in the control of various fungal diseases.
Action Environment
The efficacy and stability of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate can be influenced by various environmental factors These may include temperature, pH, and the presence of other substances that could interact with the compound.
生化学分析
Biochemical Properties
The biochemical properties of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate are largely defined by its role in the inhibition of succinate dehydrogenase (SDHI), an enzyme involved in the citric acid cycle . This interaction with SDHI suggests that Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate may interact with other enzymes and proteins involved in metabolic pathways.
Cellular Effects
Its role as an SDHI inhibitor suggests that it may influence cell function by disrupting energy production within the cell
Molecular Mechanism
The molecular mechanism of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with succinate dehydrogenase (SDHI), an enzyme involved in the citric acid cycle . By inhibiting SDHI, Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate disrupts the normal flow of the citric acid cycle, potentially leading to changes in cellular energy production.
Metabolic Pathways
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is involved in the citric acid cycle through its inhibition of succinate dehydrogenase (SDHI) . This suggests that it may interact with other enzymes and cofactors involved in this metabolic pathway.
特性
IUPAC Name |
ethyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-14-8(13)5-4-12(2)11-6(5)7(9)10/h4,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQQMVMIANXDKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469916 | |
| Record name | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141573-95-7 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-1-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141573-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141573957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Q1: Why is Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate considered an important building block in agrochemistry?
A1: Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP) serves as a key precursor for a new generation of fungicides []. This includes commercially available products like Sedaxane by Syngenta, Fluxapyroxad by BASF, and Bixafen by Bayer. These fungicides play a crucial role in protecting crops and ensuring food security.
Q2: What are the environmental advantages of the synthetic route for DFMMP developed by Solvay laboratories?
A2: The abstract highlights that the novel synthesis of DFMMP developed by Solvay laboratories is both cost-competitive and environmentally friendly []. This suggests that compared to previous methods, this route likely uses less hazardous reagents, produces less waste, and/or operates under milder reaction conditions. This contributes to a reduced environmental footprint for the production of this important fungicide building block.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
